molecular formula C20H25F3N2O2 B2412407 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1396865-66-9

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No.: B2412407
CAS No.: 1396865-66-9
M. Wt: 382.427
InChI Key: TZTZJFUKCTZGGD-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic urea derivative designed for pharmacological research, with its structure suggesting potential as a soluble epoxide hydrolase (sEH) inhibitor . Adamantyl-containing ureas are a well-explored class of potent sEH inhibitors, which are investigated for their role in cardiovascular and metabolic diseases . The mechanism of action for this compound class involves inhibiting the sEH enzyme, thereby stabilizing endogenous epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs) . These stabilized eicosanoids are known to produce a range of biological effects, including the reduction of blood pressure, attenuation of inflammatory responses, and the improvement of insulin sensitivity in preclinical models . The inclusion of a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety is a key structural feature that may influence the compound's physicochemical properties and target engagement. Researchers can leverage this compound to probe the biological functions of the sEH pathway in the context of hypertension, metabolic syndrome, and related inflammatory disorders .

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTZJFUKCTZGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative. This is followed by the introduction of the trifluoromethylphenyl group and the formation of the urea linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea include other adamantane derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane structure with the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic organic compound notable for its unique adamantane structure, which contributes to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

  • Preparation of Adamantane Derivative : The initial step involves modifying the adamantane core.
  • Introduction of Trifluoromethylphenyl Group : This is achieved through electrophilic aromatic substitution.
  • Formation of Urea Linkage : The final step includes the reaction with urea derivatives.

The compound's structure can be represented as follows:

C19H22F3N2O2\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_2\text{O}_2

Antiviral and Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiviral and anticancer activities. Specifically, the incorporation of the adamantane moiety is known to enhance interaction with viral proteins and cancer cell receptors, potentially leading to inhibition of viral replication and tumor growth.

  • Antiviral Activity : Compounds derived from adamantane have been shown to inhibit influenza virus replication by interfering with viral membrane fusion processes.
  • Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition. For instance, certain derivatives have demonstrated potential as urease inhibitors, which could be beneficial in treating conditions such as kidney stones or urinary infections.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated but is believed to involve:

  • Interaction with Molecular Targets : The adamantane structure may enhance binding affinity to specific enzymes or receptors due to its steric properties.
  • Modulation of Cellular Signaling : It may influence pathways related to cell proliferation and apoptosis through receptor-mediated mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

StudyFindings
Study ADemonstrated antiviral efficacy against influenza viruses using adamantane derivatives.
Study BReported anticancer effects on breast cancer cell lines with significant apoptosis induction.
Study CInvestigated enzyme inhibition properties, highlighting potential therapeutic applications in urology.

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